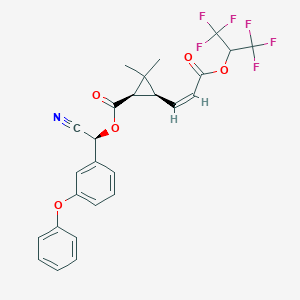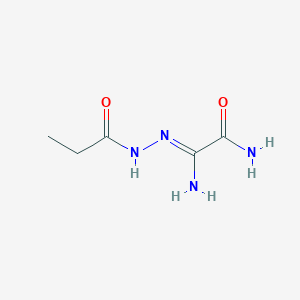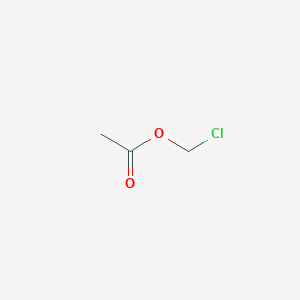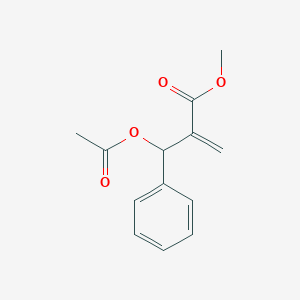
Bis(sulfosuccinimidyl)tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(sulfosuccinimidyl)tartrate (BSST) is a water-soluble cross-linking agent that is commonly used in biochemical and medical research. It is a derivative of disuccinimidyl tartrate and contains two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups, which allows for the formation of stable covalent bonds between proteins, peptides, and other biomolecules. BSST has a wide range of applications in various fields, including proteomics, drug discovery, and diagnostics.
Safety and Hazards
Mechanism of Action
Target of Action
Bis(sulfosuccinimidyl)tartrate, also known as BS3, is primarily used as a crosslinker in biological research . Its primary targets are proteins, specifically the primary amines found in proteins . These primary amines are typically located on the side chains of lysine residues and at the N-terminus of each polypeptide .
Mode of Action
BS3 contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while releasing N-hydroxysulfosuccinimide . This reaction allows BS3 to covalently link two protein molecules together, thereby “crosslinking” them .
Biochemical Pathways
The primary biochemical pathway affected by BS3 is protein-protein interaction. By crosslinking proteins, BS3 can alter the structure and function of protein complexes . This can have downstream effects on any biological processes that involve these proteins.
Pharmacokinetics
It’s worth noting that bs3 is water-soluble, which can influence its distribution within a sample .
Result of Action
The crosslinking action of BS3 can have several results. For one, it can stabilize protein-protein interactions, making them easier to study . For example, BS3 has been used to cross-link Aβ1–42 oligomers, aiding in the detection of intra-membrane and extra-membrane Aβ oligomers .
Action Environment
The action of BS3 can be influenced by several environmental factors. For instance, the pH of the environment can affect the reactivity of BS3, as its NHS esters react with primary amines at pH 7-9 . Additionally, because BS3 is water-soluble and charged, it cannot freely pass through cellular membranes, making it an ideal crosslinker for cell surface proteins .
Biochemical Analysis
Biochemical Properties
Bis(sulfosuccinimidyl)tartrate contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .
Cellular Effects
In the context of cellular effects, this compound has been used to cross-link Aβ1–42 oligomers prior to electrophoresis . When compared to a previously reported Aβ cross-linking agent, glutaraldehyde, it was quite apparent that this compound is more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines at pH 7-9 . This reaction is facilitated by the amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of the 8-carbon spacer arm of this compound .
Temporal Effects in Laboratory Settings
It is known that the NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended not to prepare stock solutions for storage .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Therefore, it does not participate in any known metabolic pathways.
Transport and Distribution
Since this compound is a charged molecule, it cannot freely pass through cellular membranes . This makes it an ideal crosslinker for cell surface proteins .
Subcellular Localization
Due to its inability to pass through cellular membranes, it is likely to be localized on the cell surface .
properties
IUPAC Name |
1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBUTMELIQJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O16S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922748 |
Source


|
| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118674-04-7 |
Source


|
| Record name | Bis(sulfosuccinimidyl)tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)




![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)




